
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone, also known as MXC, is a synthetic compound that belongs to the family of organochlorine pesticides. It was first synthesized in the 1970s to replace the highly toxic and persistent DDT. MXC has been widely used in agriculture to control pests and as a growth promoter for livestock. However, its use has been restricted due to its potential adverse effects on human health and the environment.
Mechanism of Action
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone acts as an estrogen receptor agonist, binding to and activating the estrogen receptor. It also inhibits the activity of aromatase, an enzyme that converts androgens to estrogens. These actions lead to an increase in estrogenic activity and a decrease in androgenic activity, disrupting the normal balance of hormones in the body.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been shown to affect a wide range of physiological processes, including the development and function of the reproductive system, metabolism, and immune function. It has been found to alter gene expression, leading to changes in the levels of proteins involved in these processes.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been used as a model compound for studying the mechanisms of endocrine disruption and reproductive toxicity. Its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and dispose of it safely.
Future Directions
There are several areas of research that could benefit from further investigation into the effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone. These include:
- The long-term effects of exposure to 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on human health and the environment.
- The mechanisms of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone-induced reproductive toxicity and infertility.
- The effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on other physiological processes, such as metabolism and immune function.
- The development of safer alternatives to 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone for use in agriculture and livestock production.
In conclusion, 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone is a synthetic compound that has been widely used as a pesticide and growth promoter. Its potential adverse effects on human health and the environment have led to its restricted use. 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been extensively studied in the field of endocrine disruption and reproductive toxicology, and its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. Further research is needed to fully understand the effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on human health and the environment and to develop safer alternatives for use in agriculture and livestock production.
Synthesis Methods
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone is synthesized by the condensation of 4-chlorobenzaldehyde and 2-methylbenzylamine in the presence of acetic acid and sulfuric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.
Scientific Research Applications
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been extensively studied in the field of endocrine disruption and reproductive toxicology. It has been shown to disrupt the normal functioning of the endocrine system by mimicking or blocking the action of hormones. 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been found to affect the development and function of the reproductive system in both males and females, leading to infertility, reduced sperm quality, and altered ovarian function.
properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c1-12-4-2-3-5-14(12)10-15-11-17(21-18(15)20)13-6-8-16(19)9-7-13/h2-11H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCFNHUXFKZNRI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(2-methylbenzylidene)furan-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

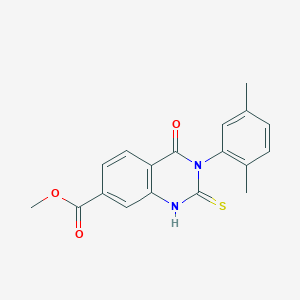
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
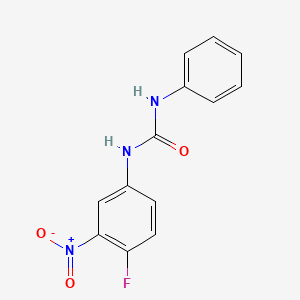
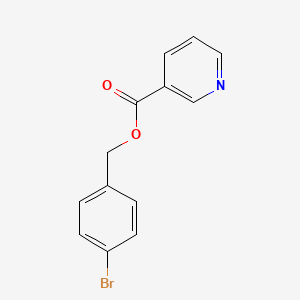
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
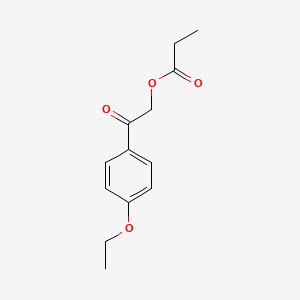
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
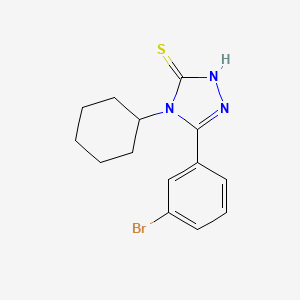

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)
![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)
![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)